2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.: 2788-56-9
VCID: VC3775427
InChI: InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2
SMILES: C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C12H15NO7S
Molecular Weight: 317.32 g/mol

2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol

CAS No.: 2788-56-9

Cat. No.: VC3775427

Molecular Formula: C12H15NO7S

Molecular Weight: 317.32 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol - 2788-56-9

Specification

CAS No. 2788-56-9
Molecular Formula C12H15NO7S
Molecular Weight 317.32 g/mol
IUPAC Name 2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
Standard InChI InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2
Standard InChI Key IXFOBQXJWRLXMD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification and Properties

2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol belongs to the class of thioglycosides, specifically representing a derivative of mannopyranoside. This compound is characterized by its unique combination of a sugar ring system with a 4-nitrophenyl group attached through a sulfur atom. The compound's fundamental properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol

PropertyValue
CAS Number55385-51-8, 2788-56-9
Molecular FormulaC₁₂H₁₅NO₇S
Molecular Weight317.32 g/mol
IUPAC Name(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
Alternative Name4-Nitrophenyl 1-thio-beta-D-mannopyranoside

The compound features multiple functional groups, including hydroxyl groups on the sugar moiety, a nitro group on the phenyl ring, and a crucial sulfur linkage that connects these two structural components.

Stereochemistry and Structural Configuration

The stereochemistry of this compound is particularly important for its biological activity and chemical reactivity. According to PubChem data, the fully designated stereochemical structure is (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol, though alternative stereochemical designations have been reported . The beta configuration at the anomeric carbon is critical for enzyme recognition and substrate specificity, particularly in its interactions with beta-mannosidases.

The three-dimensional arrangement of the hydroxyl groups in the sugar moiety follows the pattern typical of mannopyranosides, with specific orientations that determine biological recognition and reactivity. This stereochemical configuration plays a crucial role in how the molecule interacts with enzymes and other biological targets .

Synthesis and Chemical Properties

Synthetic Methodologies

The synthesis of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol typically involves a multi-step approach starting from simple carbohydrate precursors. The primary synthetic challenge lies in controlling the stereochemistry at the anomeric center to ensure beta configuration. The process generally includes:

  • Protection of specific hydroxyl groups on the mannopyranoside starting material

  • Activation of the anomeric position

  • Reaction with 4-nitrophenylthiol under controlled conditions

  • Deprotection to yield the final product

This synthetic route requires careful control of reaction conditions to achieve the desired stereoselectivity and regioselectivity. The presence of multiple hydroxyl groups in the sugar moiety necessitates the use of protecting group strategies to ensure that only the intended positions are modified during synthesis.

Chemical Reactivity

As a thioglycoside, 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol exhibits chemical behavior characteristic of both glycosides and thioethers. Key aspects of its chemical reactivity include:

  • Stability toward acid-catalyzed hydrolysis compared to O-glycosides

  • Susceptibility to oxidation at the sulfur atom

  • Potential for nucleophilic substitution reactions at the activated anomeric center

  • Hydrolysis by specific enzymes, particularly beta-mannosidases

The thioglycosidic bond provides greater stability compared to traditional O-glycosides, making this compound particularly useful in enzyme studies where stability against non-enzymatic hydrolysis is desired.

Biological Activity and Applications

Enzyme Substrate Properties

One of the primary biological roles of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol is as a substrate for beta-mannosidase enzymes. These enzymes catalyze the hydrolysis of the thioglycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured due to its distinct spectroscopic properties. This reaction provides a convenient method for:

  • Assessing beta-mannosidase activity in biological samples

  • Studying enzyme kinetics and mechanisms

  • Screening for enzyme inhibitors

  • Investigating structure-activity relationships in glycosidase enzymes

The compound's specific stereochemical configuration makes it selective for beta-mannosidases over other glycosidases, providing a useful tool for studying this particular enzyme class.

Research Applications

The unique structure and properties of this compound make it valuable in various research contexts, as summarized in Table 2.

Table 2: Research Applications of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol

Research AreaApplicationSignificance
Enzyme KineticsSubstrate for beta-mannosidase assaysAllows determination of Km and Vmax parameters for enzyme characterization
GlycobiologyProbe for glycosidic bond interactionsProvides insights into carbohydrate-processing pathways
Medicinal ChemistryTemplate for inhibitor designBasis for developing specific glycosidase inhibitors
Biochemical AssaysChromogenic substrateEnables colorimetric detection of enzyme activity
Anti-inflammatory ResearchPotential inhibitor of selectin-dependent inflammationMay modulate inflammatory responses in biological systems

The compound has shown potential in inhibiting selectin-dependent inflammation, suggesting possible therapeutic applications in inflammatory conditions. Its utility as a chromogenic substrate makes it particularly valuable in high-throughput screening assays for enzyme activity.

Comparative Analysis with Structural Analogs

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity provides important insights into the function of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol. Table 3 compares this compound with related structural analogs.

Table 3: Comparison with Structural Analogs

CompoundStructural DifferenceEffect on Activity
4-Nitrophenyl β-D-glucopyranosideC2 hydroxyl orientation (equatorial vs. axial)Shifts specificity to beta-glucosidases instead of beta-mannosidases
4-Nitrophenyl α-D-mannopyranosideAlpha vs. beta anomeric configurationChanges enzyme specificity to alpha-mannosidases
4-Nitrophenyl O-beta-D-mannopyranosideOxygen linkage instead of sulfurLower stability, different hydrolysis kinetics
4-Nitrophenyl derivatives with protected hydroxylsProtection of specific hydroxyl groupsAltered enzyme recognition and hydrolysis patterns

These structure-activity relationships highlight the importance of both the sugar configuration and the nature of the glycosidic linkage in determining specificity for different glycosidase enzymes.

Enzymatic Specificity

The specificity of 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol for beta-mannosidases stems from its unique structural features. The beta configuration at the anomeric carbon combined with the mannose stereochemistry creates a specific recognition pattern that is complementary to the active site of beta-mannosidases. The thioglycosidic bond provides stability against non-enzymatic hydrolysis while remaining susceptible to enzymatic cleavage, making it an excellent tool for studying these specific enzymes.

Current Research and Future Directions

Recent Findings

Research involving 2-(Hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol has revealed several important aspects of its utility and biological significance:

  • Enhanced stability compared to traditional O-glycosides makes it valuable for long-term enzymatic studies

  • Potential applications in the development of glycosidase inhibitors for therapeutic purposes

  • Utility in studying the structural and mechanistic aspects of glycosidic enzymes

  • Possible role in understanding glycoprotein synthesis and metabolism

These findings highlight the continued relevance of this compound in biochemical research and its potential for applications in drug development and diagnostic tools.

Future Research Directions

Several promising avenues for future research with this compound include:

  • Development of more specific and sensitive assays for beta-mannosidase activity

  • Exploration of structure modifications to enhance specificity or introduce new functionalities

  • Investigation of potential therapeutic applications, particularly in inflammatory conditions

  • Use as a template for designing novel glycosidase inhibitors with improved properties

  • Application in studying rare genetic disorders associated with mannosidase deficiencies

The compound's unique structure and well-characterized properties provide a solid foundation for these future research directions.

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